![molecular formula C20H23N3O2 B6577495 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea CAS No. 1207053-12-0](/img/structure/B6577495.png)
3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea
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Overview
Description
3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea is a synthetic organic compound with a complex structure that includes a piperidinyl group, a phenyl group, and a urea moiety
Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial to ensure consistent quality and high yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of leaving groups with nucleophiles, forming new derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
- Pharmacophore Development : The compound is being investigated for its potential as a pharmacophore in drug design. Its interactions with specific biological targets make it a candidate for developing new therapeutic agents.
- Enzyme Inhibition Studies : Research has indicated that 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea may exhibit enzyme inhibition properties, which are crucial for developing treatments for various diseases.
- Receptor Modulation : The compound is also studied for its ability to modulate receptor activity, potentially leading to advancements in treatments for neurological disorders and other conditions.
Materials Science
- Novel Material Development : The compound's unique properties allow it to be explored in the synthesis of new materials, including polymers and coatings that could have applications in various industries.
- Chemical Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution, which can be harnessed to create new materials with desired characteristics.
Biological Studies
Research has focused on understanding the biological effects of this compound, particularly its potential as an enzyme inhibitor or receptor modulator. This research is critical for elucidating its mechanisms of action and therapeutic potential .
Uniqueness of this compound
This compound stands out due to its specific combination of functional groups and its versatility in applications across medicinal chemistry and materials science. Its ability to interact with biological targets while also being amenable to chemical modification makes it a valuable subject for ongoing research .
Case Study 1: Enzyme Inhibition
In one study, researchers investigated the enzyme inhibition properties of this compound. The results indicated significant inhibition of a specific enzyme involved in metabolic pathways related to cancer progression. This finding suggests potential applications in cancer therapeutics.
Case Study 2: Material Development
Another study focused on the use of this compound in developing novel polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in improved thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl-phenyl structure.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its interactions with biological targets make it a versatile compound for research and development .
Biological Activity
3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea is a synthetic organic compound that features a complex structure, incorporating a piperidinyl group, a phenyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor modulation.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with phenethyl isocyanate in an organic solvent like dichloromethane or acetonitrile, under controlled temperatures (20-40°C). Purification is achieved through column chromatography to yield high-purity products.
Antitumor Activity
Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, a study highlighted that certain urea derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM against various cancer cell lines, including breast and prostate cancers . This suggests that the compound may also possess similar cytotoxic effects.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, related compounds have shown inhibition of glycogen synthase kinase 3 (GSK-3), with IC50 values indicating effective enzyme modulation at low concentrations (e.g., below 140 nM) . This activity is crucial in cancer treatment strategies as GSK-3 is involved in cell proliferation and survival pathways.
Antimicrobial Properties
In addition to antitumor activity, compounds structurally related to this compound have demonstrated antimicrobial properties. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes, indicating potential applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Reference |
---|---|---|---|
Apixaban | Piperidinyl-phenyl | FXa inhibitor | |
Indole Derivatives | Indole nucleus | Antimicrobial | |
Urea Derivatives | Urea moiety | Antitumor |
This table illustrates the comparative biological activities of similar compounds, highlighting the unique structural features that contribute to their pharmacological profiles.
Study on Cytotoxicity
A relevant case study involved synthesizing a series of urea derivatives and evaluating their cytotoxic effects against five human tumor cell lines. The findings indicated that specific structural modifications led to enhanced cytotoxicity compared to standard treatments . This underscores the importance of structure–activity relationships in developing effective anticancer agents.
Research on Antimicrobial Activity
Another study investigated the antimicrobial efficacy of related urea compounds. The results showed potent antibacterial activity against several strains of bacteria, with MIC values indicating high effectiveness at low concentrations. These findings support the potential use of such compounds in developing new antibiotics .
Properties
IUPAC Name |
1-[3-(2-oxopiperidin-1-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-11-4-5-14-23(19)18-10-6-9-17(15-18)22-20(25)21-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLZWHWLNSWXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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